molecular formula C6H7ClF2N2 B3425263 2,4-Difluorophenylhydrazine hydrochloride CAS No. 40594-29-4

2,4-Difluorophenylhydrazine hydrochloride

Cat. No.: B3425263
CAS No.: 40594-29-4
M. Wt: 180.58 g/mol
InChI Key: AAMNNSRHAVREBH-UHFFFAOYSA-N
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Description

2,4-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2. It is a derivative of phenylhydrazine, where two fluorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenylhydrazine hydrochloride can be synthesized through the reaction of phenylhydrazine with 2,4-difluorobenzaldehyde. The reaction typically occurs in a basic medium, followed by the gradual addition of hydrochloric acid to precipitate the product as the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azobenzenes, hydrazine derivatives, and substituted phenylhydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Difluorophenylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also form stable complexes with metal ions, which can be utilized in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluorophenylhydrazine hydrochloride is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

(2,4-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMNNSRHAVREBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369833
Record name 2,4-Difluorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40594-29-4, 51523-79-6
Record name 1-(2,4-Difluorophenyl)hydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40594-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenylhydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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